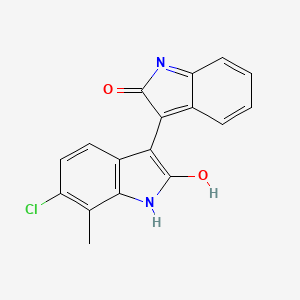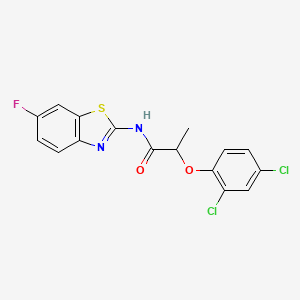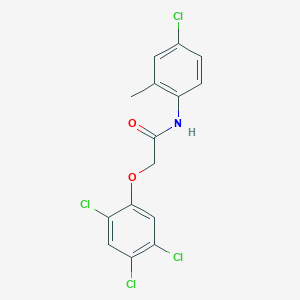
6-chloro-7-methyl-3,3'-biindole-2,2'(1H,1'H)-dione
説明
6-chloro-7-methyl-3,3'-biindole-2,2'(1H,1'H)-dione, commonly known as DMF-dicyclocarbodiimide, is a chemical compound used in scientific research. It is a versatile reagent that is used in various chemical reactions, including peptide synthesis, amidation, and esterification.
作用機序
DMF-dicyclocarbodiimide works by activating carboxylic acids to form amide bonds with amines. It reacts with carboxylic acids to form an unstable intermediate, which then reacts with amines to form a stable amide bond. The reaction mechanism involves the formation of an O-acylisourea intermediate, which then reacts with the amine to form an amide bond.
Biochemical and Physiological Effects:
DMF-dicyclocarbodiimide does not have any known biochemical or physiological effects. It is a reagent that is used in chemical reactions and does not interact with biological systems.
実験室実験の利点と制限
One of the main advantages of DMF-dicyclocarbodiimide is its versatility. It can be used in various chemical reactions, including peptide synthesis, amidation, and esterification. It is also a stable reagent that can be stored for long periods without degradation. However, DMF-dicyclocarbodiimide is a toxic and hazardous chemical that requires careful handling and disposal. It can also be expensive and may not be suitable for large-scale reactions.
将来の方向性
There are several future directions for DMF-dicyclocarbodiimide research. One area of interest is the development of new coupling reagents that are more efficient and less toxic than DMF-dicyclocarbodiimide. Another area of research is the investigation of the mechanism of action of DMF-dicyclocarbodiimide and its interactions with other molecules. Finally, the use of DMF-dicyclocarbodiimide in drug discovery and development is an area that may have significant potential for future research.
科学的研究の応用
DMF-dicyclocarbodiimide is widely used in scientific research as a coupling reagent in peptide synthesis. It is also used in amidation and esterification reactions. DMF-dicyclocarbodiimide is a versatile reagent that can be used in various chemical reactions to form stable bonds between molecules.
特性
IUPAC Name |
3-(6-chloro-2-hydroxy-7-methyl-1H-indol-3-yl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O2/c1-8-11(18)7-6-10-14(17(22)20-15(8)10)13-9-4-2-3-5-12(9)19-16(13)21/h2-7,20,22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKETUAFMJXYLJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=C2C3=C4C=CC=CC4=NC3=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-chloro-2-hydroxy-7-methyl-1H-indol-3-yl)indol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 1-{[5-(methoxymethyl)-2-furyl]methyl}-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4112398.png)



![N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B4112427.png)

![ethyl 4-({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)-1-piperazinecarboxylate](/img/structure/B4112448.png)
![2-(4-chloro-5-{[(4-methoxybenzyl)amino]sulfonyl}-2-methylphenoxy)-N-cyclohexylacetamide](/img/structure/B4112451.png)
![2-(4-bromophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B4112463.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(diethylamino)ethyl]-3-methoxybenzamide](/img/structure/B4112464.png)

![2-(4-chloro-2-methyl-5-{[(3-nitrophenyl)amino]sulfonyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B4112474.png)
![ethyl 1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B4112499.png)